molecular formula C19H21N3O3 B2407397 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide CAS No. 1207010-44-3

4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Cat. No. B2407397
CAS RN: 1207010-44-3
M. Wt: 339.395
InChI Key: XUQVTQHKACOFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Stimuli-responsive Behavior

Compounds similar in structure to 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide have been studied for their luminescent properties and stimuli-responsive behavior. For instance, pyridyl substituted benzamides have demonstrated aggregation-enhanced emission (AEE) and mechanochromic properties, making them potential candidates for use in optical materials and sensors (Srivastava et al., 2017). These compounds exhibit luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their AEE behavior is influenced by solvent polarity, and they show reversible changes in crystallinity upon mechanical stress, suggesting applications in smart materials and display technologies.

Synthetic Methodologies and Coupling Agents

Research on efficient synthetic methodologies highlights the importance of compounds with functionalities similar to those in 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide. An efficient synthesis of heterobifunctional coupling agents, critical for the chemoselective conjugation of proteins and enzymes, has been developed (Reddy et al., 2005). These agents facilitate the selective attachment of various biomolecules, indicating potential applications in bioconjugation and the development of therapeutics.

Anticancer Activity and Drug Development

Compounds with structural similarities are being investigated for their anticancer activities. For example, novel nonsteroidal progestrone receptor modulators have been synthesized, displaying potential for the treatment of hormone-related cancers (Xiao Yong-mei, 2013). Moreover, the design and synthesis of specific pyrrole-2-carboxamide derivatives as androgen receptor antagonists show promising results in inhibiting prostate cancer cell growth (Wakabayashi et al., 2008). These studies suggest potential pathways for developing new therapeutic agents targeting cancer and other diseases.

properties

IUPAC Name

4-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-5-7-14(8-6-13)17(23)20-16-11-15(12-21(2)19(16)25)18(24)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQVTQHKACOFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.